molecular formula C9H10BrNO2 B1428669 Methyl 3-amino-6-bromo-2-methylbenzoate CAS No. 750586-06-2

Methyl 3-amino-6-bromo-2-methylbenzoate

Cat. No. B1428669
Key on ui cas rn: 750586-06-2
M. Wt: 244.08 g/mol
InChI Key: RQAHVOLDFUBDMB-UHFFFAOYSA-N
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Patent
US08110585B2

Procedure details

To a mixture of methyl 3-amino-2-methylbenzoate (5.00 mL, 34.7 mmol) in acetic acid (100 mL)-methanol (200 mL) was added bromine (5.55 g, 34.7 mmol) under ice-cooling, and the mixture was stirred for 5 min. The reaction solution was diluted with saturated aqueous sodium thiosulfate solution, and the organic solvent was evaporated under reduced pressure. The residual aqueous solution was diluted with saturated aqueous sodium hydrogen carbonate solution, and the mixture was extracted with ethyl acetate. The extract was washed with saturated brine, and dried over anhydrous sodium sulfate, and the solvent was evaporated under reduced pressure. The residue was purified by silica gel column chromatography (ethyl acetate/hexane=5/95→20/80) to give the title compound (4.66 g, yield 55%).
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
5.55 g
Type
reactant
Reaction Step Two
Name
sodium thiosulfate
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
55%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:3]([CH3:12])=[C:4]([CH:9]=[CH:10][CH:11]=1)[C:5]([O:7][CH3:8])=[O:6].CO.[Br:15]Br>C(O)(=O)C.S([O-])([O-])(=O)=S.[Na+].[Na+]>[NH2:1][C:2]1[C:3]([CH3:12])=[C:4]([C:9]([Br:15])=[CH:10][CH:11]=1)[C:5]([O:7][CH3:8])=[O:6] |f:4.5.6|

Inputs

Step One
Name
Quantity
5 mL
Type
reactant
Smiles
NC=1C(=C(C(=O)OC)C=CC1)C
Name
Quantity
200 mL
Type
reactant
Smiles
CO
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
5.55 g
Type
reactant
Smiles
BrBr
Step Three
Name
sodium thiosulfate
Quantity
0 (± 1) mol
Type
solvent
Smiles
S(=S)(=O)([O-])[O-].[Na+].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for 5 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling
CUSTOM
Type
CUSTOM
Details
the organic solvent was evaporated under reduced pressure
ADDITION
Type
ADDITION
Details
The residual aqueous solution was diluted with saturated aqueous sodium hydrogen carbonate solution
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate
WASH
Type
WASH
Details
The extract was washed with saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography (ethyl acetate/hexane=5/95→20/80)

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
NC=1C(=C(C(=O)OC)C(=CC1)Br)C
Measurements
Type Value Analysis
AMOUNT: MASS 4.66 g
YIELD: PERCENTYIELD 55%
YIELD: CALCULATEDPERCENTYIELD 55%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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